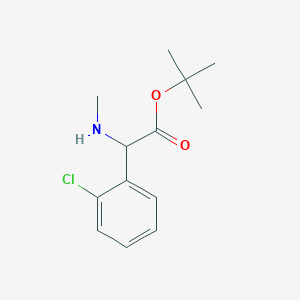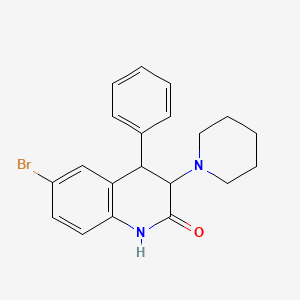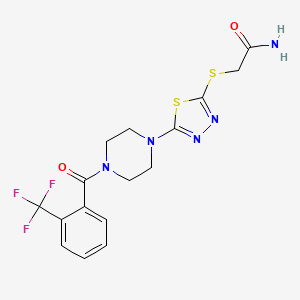![molecular formula C12H10N4O3S B2621505 (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide CAS No. 1632320-78-5](/img/structure/B2621505.png)
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a 4-nitrophenyl group and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro-oxides or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c13-12(20)15-14-7-10-5-6-11(19-10)8-1-3-9(4-2-8)16(17)18/h1-7H,(H3,13,15,20)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTASKRPWMAJOD-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2621423.png)
![2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine](/img/structure/B2621424.png)


![1-[2-(2-Chlorophenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2621428.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)






![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2621444.png)
![N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzene-1-sulfonamide](/img/structure/B2621445.png)
